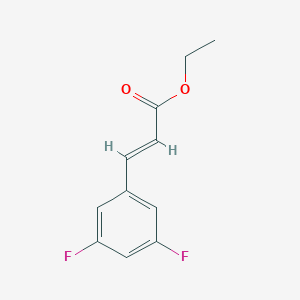

Ethyl 3-(3,5-difluorophenyl)acrylate

描述

属性

IUPAC Name |

ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSRIRQMDGZPNZ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457246 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163978-50-5 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 3,5 Difluorophenyl Acrylate

Established Synthetic Pathways for Substituted Aryl Acrylates

The synthesis of substituted aryl acrylates, such as Ethyl 3-(3,5-difluorophenyl)acrylate, relies on a toolbox of well-established organic reactions. These methods are designed to efficiently create the characteristic α,β-unsaturated ester structure.

Knoevenagel Condensation Approaches for α,β-Unsaturated Esters

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated compounds. arkat-usa.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net In the context of α,β-unsaturated ester synthesis, this typically involves the reaction of a benzaldehyde (B42025) derivative with a malonic ester derivative. The use of environmentally benign catalysts and solvent-free conditions has been explored to enhance the green credentials of this reaction. organic-chemistry.org

Direct Esterification Reactions of Cinnamic Acid Derivatives

While not a primary method for the synthesis of the acrylate (B77674) itself, direct esterification is a fundamental reaction for producing esters from carboxylic acids and alcohols. This method would be relevant if 3-(3,5-difluorophenyl)acrylic acid were a readily available precursor. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the reversible reaction between the carboxylic acid and an alcohol.

Suzuki-Miyaura and Heck Coupling Methodologies in Acrylate Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction, in particular, can be employed to synthesize substituted acrylates by coupling an aryl halide with an acrylate ester in the presence of a palladium catalyst and a base. This method offers a direct route to the desired product from readily available starting materials.

Horner-Wadsworth-Emmons and Wittig Reaction Analogues

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgnih.gov The HWE reaction, a modification of the Wittig reaction, is particularly advantageous for the synthesis of α,β-unsaturated esters, as it typically provides the thermodynamically more stable (E)-isomer with high selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent, leading to fewer side reactions. nih.gov The Wittig reaction, which utilizes a phosphonium (B103445) ylide, is also a viable method for this transformation. webassign.net

Specific Synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate

The Horner-Wadsworth-Emmons reaction is a highly effective and widely used method for the stereoselective synthesis of α,β-unsaturated esters, making it a prime candidate for the preparation of Ethyl 3-(3,5-difluorophenyl)acrylate. This reaction involves the condensation of 3,5-difluorobenzaldehyde (B1330607) with a phosphonate (B1237965) reagent, typically triethyl phosphonoacetate, in the presence of a base.

Reaction Conditions and Stoichiometric Considerations

The successful synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate via the Horner-Wadsworth-Emmons reaction hinges on the careful control of reaction conditions and the stoichiometry of the reactants. A typical procedure involves the reaction of 3,5-difluorobenzaldehyde with triethyl phosphonoacetate. A suitable base, such as a non-nucleophilic amine like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to deprotonate the phosphonate and generate the reactive carbanion. rsc.org The reaction is generally carried out in an aprotic solvent, such as a deep eutectic solvent (DES) like a mixture of choline (B1196258) chloride and urea, at ambient temperature. rsc.org

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired product. Typically, a slight excess of the phosphonate reagent and the base relative to the aldehyde is used to ensure complete conversion of the starting aldehyde.

Interactive Data Table: Illustrative Reaction Parameters for Horner-Wadsworth-Emmons Synthesis

| Reactant | Molar Ratio | Role |

| 3,5-Difluorobenzaldehyde | 1.0 | Electrophile |

| Triethyl phosphonoacetate | 1.0 | Nucleophile precursor |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2.0 | Base |

| Choline Chloride/Urea (1:2) | - | Solvent |

| Condition | Value | |

| Temperature | 25°C | |

| Reaction Time | 4 hours |

This table presents a representative set of conditions based on similar reactions and is for illustrative purposes. rsc.org

Catalytic Systems and Their Influence on Reaction Efficiency and Regioselectivity

The synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate, a substituted cinnamate (B1238496) ester, is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. The choice of the catalytic system is paramount as it profoundly influences reaction efficiency, expressed in terms of yield and turnover frequency (TOF), and the regioselectivity of the product.

Palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various palladium chloride complexes are commonly employed. nih.gov The catalytic activity is often enhanced by the addition of ligands, typically phosphines, which stabilize the palladium center and modulate its reactivity. The Heck reaction of aryl halides with acrylates is a well-established method for forming the carbon-carbon double bond. nih.gov For instance, the reaction of an aryl iodide, like 1-iodo-3,5-difluorobenzene, with ethyl acrylate can be catalyzed by supported palladium catalysts. Studies on similar systems, such as the reaction between iodobenzene (B50100) and methyl acrylate, have shown that palladium species can leach into the solvent and act as a homogeneous catalyst. nih.gov

The efficiency of these systems can be influenced by the nature of the palladium precursor. In the related Heck arylation of 2,3-dihydrofuran, different palladium precursors ([PdCl(allyl)]₂, Pd₂(dba)₃, Pd(acac)₂, etc.) showed varying levels of conversion, highlighting the importance of the initial palladium source. nih.gov

Regioselectivity in the Heck reaction of acrylates with aryl halides is typically high, leading predominantly to the β-arylated product, which corresponds to Ethyl 3-(3,5-difluorophenyl)acrylate. The reaction mechanism generally favors the formation of the trans or (E)-isomer due to steric considerations in the migratory insertion and β-hydride elimination steps. researchgate.net While the focus is often on β-arylation, the choice of catalyst and conditions can sometimes lead to minor amounts of the α-arylated isomer, although this is less common with electron-deficient olefins like acrylates.

The following table summarizes representative catalytic systems used in Heck-type reactions for the synthesis of acrylate derivatives, illustrating the impact of different components on reaction outcomes.

Table 1: Influence of Catalytic System Components on Heck Reaction Efficiency

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High | uwindsor.ca |

| Supported Pd | None | Et₃N / Na₂CO₃ | NMP | 120 | >95% (for methyl acrylate) | nih.gov |

| [PdCl(allyl)]₂ | None | Base | Ionic Liquid | 70 | up to 74.5% conversion | nih.gov |

Optimization Strategies for Yield and Purity Enhancement

Optimizing the synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate involves the systematic variation of several reaction parameters to maximize product yield and purity while minimizing reaction time and side product formation. Key parameters include the choice of solvent, base, temperature, and the stoichiometry of reactants.

Solvent: The solvent plays a crucial role, influencing the solubility of reactants and the stability of the catalytic species. Highly polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are frequently used for Heck reactions as they often lead to higher reaction rates. researchgate.netresearchgate.net

Base: A base is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle. Both organic bases, like triethylamine (B128534) (Et₃N), and inorganic bases, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are common. The choice and amount of base can significantly affect the reaction rate and catalyst stability. nih.govuwindsor.ca Using a combination of organic and inorganic bases has been shown to be effective in promoting the reaction rate and facilitating the redeposition of leached palladium onto its support, aiding in catalyst recycling. nih.gov

Temperature: The reaction temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired byproducts, such as Heck dimers. The optimal temperature is typically determined experimentally to strike a balance between reaction speed and selectivity. For many Heck couplings involving aryl iodides or bromides, temperatures in the range of 80-140°C are common. researchgate.net

Reactant Ratio and Concentration: The molar ratio of the aryl halide to the acrylate can be adjusted to drive the reaction to completion. Using a slight excess of the acrylate is a common strategy. uwindsor.ca Reaction concentration also matters; very low concentrations ("standard dilution") can result in slower reactions compared to more concentrated conditions. uwindsor.ca

Table 2: Optimization Parameters for Acrylate Synthesis via Cross-Coupling

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity |

|---|---|---|---|

| Solvent | NMP | Toluene | Polar aprotic solvents like NMP generally give higher yields and faster rates. nih.gov |

| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Organic bases are often more soluble, while inorganic bases can be easier to remove. A mix can be optimal. nih.gov |

| Temperature | 80 °C | 120 °C | Increasing temperature can increase rate but may also promote side reactions if too high. researchgate.net |

| Catalyst Loading | 1 mol% | 0.1 mol% | Lowering catalyst loading is desirable for cost and sustainability but may require longer reaction times or yield loss. nih.gov |

Green Chemistry Principles in the Synthesis of Fluorinated Acrylates

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to mitigate environmental impact. For fluorinated acrylates, this involves developing more sustainable synthetic routes.

One key area of focus is the replacement of volatile organic compounds (VOCs) with greener solvents. Water is a highly desirable green solvent, and catalytic systems have been developed that function efficiently in aqueous media. researchgate.netmdpi.com Emulsion polymerization, where the reaction occurs in an aqueous emulsion, is another sustainable method used for producing fluorinated acrylate polymers, often employing green surfactants to replace traditional, more toxic options. researchgate.netbohrium.com

Catalyst design is also central to green synthesis. The development of heterogeneous catalysts or recyclable homogeneous catalysts minimizes waste and the use of heavy metals. For example, supported palladium nanoparticles can be used and, after the reaction, the palladium can be redeposited onto the support, allowing the catalyst to be recycled. nih.gov

Furthermore, there is a growing emphasis on using starting materials derived from renewable resources. While the synthesis of specific aromatic fluorochemicals from bio-based sources remains challenging, broader strategies in green chemistry aim to reduce reliance on petrochemical feedstocks. nih.gov The use of shorter-chain fluorinated alkyl groups is also being explored as an alternative to long-chain perfluoroalkyl substances (PFAS), which have been identified as persistent organic pollutants. researchgate.net

Synthesis of Structural Analogues and Precursors to Ethyl 3-(3,5-difluorophenyl)acrylate

Preparation of 3,5-Difluorocinnamoyl Precursors

Precursors such as 3,5-difluorocinnamic acid are valuable intermediates for the synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate, typically through subsequent esterification. These precursors can be synthesized via several classic organic reactions starting from 3,5-difluorobenzaldehyde.

One common method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. For instance, reacting 3,5-difluorobenzaldehyde with acetic anhydride and potassium acetate would yield 3,5-difluorocinnamic acid.

Another powerful method is the Knoevenagel condensation , where 3,5-difluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine, followed by decarboxylation upon heating to afford 3,5-difluorocinnamic acid.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide excellent stereocontrol. Reacting 3,5-difluorobenzaldehyde with a phosphorus ylide like (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) directly yields Ethyl 3-(3,5-difluorophenyl)acrylate, bypassing the cinnamic acid intermediate.

Derivatization from Related Aromatic Aldehydes and Ester Compounds

Ethyl 3-(3,5-difluorophenyl)acrylate and its analogues can be synthesized by derivatizing readily available starting materials.

From Aromatic Aldehydes: The most direct route from an aldehyde is through olefination reactions. As mentioned, the Wittig reaction provides a reliable method for converting an aldehyde into an alkene with a defined geometry. For example, the synthesis of (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is achieved via a Wittig reaction between 5-fluorosalicylaldehyde and an appropriate phosphorane ylide. chemicalbook.com This same strategy is directly applicable to 3,5-difluorobenzaldehyde to produce the target compound.

From Ester Compounds: The synthesis can also be approached through modification of other ester compounds. Transesterification is a viable method where an existing ester, such as methyl 3-(3,5-difluorophenyl)acrylate, could be converted to the corresponding ethyl ester by reacting it with ethanol (B145695) in the presence of an acid or base catalyst. Organotin catalysts have been shown to be highly effective for the transesterification of methyl acrylate with various alcohols. researchgate.net Alternatively, if 3,5-difluorocinnamic acid is available, it can be esterified to the ethyl ester using ethanol under acidic conditions (Fischer esterification) or by using coupling agents. mdpi.com

Stereoselective Synthesis Considerations and Control of (E)/(Z) Isomerism

The acrylate double bond in Ethyl 3-(3,5-difluorophenyl)acrylate can exist as two geometric isomers, (E) and (Z). For many applications, control over this stereochemistry is critical.

The Heck reaction is known for its high stereoselectivity, almost exclusively yielding the (E)-isomer when reacting an aryl halide with a monosubstituted alkene like ethyl acrylate. researchgate.net This selectivity arises from the syn-addition of the palladium-aryl complex across the double bond, followed by syn-β-hydride elimination from a rotamer that minimizes steric hindrance.

The Wittig reaction offers a tunable approach to stereoselectivity. The use of unstabilized ylides generally favors the formation of the (Z)-alkene, while stabilized ylides, such as the phosphorane derived from ethyl bromoacetate, predominantly yield the (E)-alkene. Therefore, reacting 3,5-difluorobenzaldehyde with Ph₃P=CHCO₂Et is expected to give high selectivity for the desired (E)-isomer of Ethyl 3-(3,5-difluorophenyl)acrylate. chemicalbook.com

The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate carbanions, is another excellent method for controlling stereochemistry and almost always produces the (E)-alkene with high selectivity, often superior to the Wittig reaction. The reaction of 3,5-difluorobenzaldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride would be a highly effective route to the (E)-isomer of the target compound.

Table 3: Stereoselective Methods for Acrylate Synthesis

| Reaction | Typical Stereoselectivity | Reagents for (E)-Isomer Synthesis |

|---|---|---|

| Heck Reaction | High (E)-selectivity | 1-Bromo-3,5-difluorobenzene, Ethyl Acrylate, Pd catalyst researchgate.net |

| Wittig Reaction | Tunable, (E) with stabilized ylides | 3,5-Difluorobenzaldehyde, Ph₃P=CHCO₂Et chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 3-(3,5-difluorophenyl)acrylate, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of Ethyl 3-(3,5-difluorophenyl)acrylate provides a detailed map of the proton environments. The ethyl ester moiety is characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern resulting from their mutual coupling. The vinylic protons, part of the acrylate (B77674) backbone, appear as doublets due to their coupling to each other. The protons on the 3,5-difluorophenyl ring exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine couplings.

Table 1: Representative ¹H NMR Data for the Structural Moieties of Ethyl 3-(3,5-difluorophenyl)acrylate

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| Ethyl -CH₂- | ~4.2 | Quartet (q) | ~7.1 |

| Vinylic C=CH- | ~6.4 | Doublet (d) | ~16.0 |

| Vinylic -CH= | ~7.6 | Doublet (d) | ~16.0 |

| Aromatic H-2, H-6 | ~7.0-7.2 | Multiplet (m) | - |

| Aromatic H-4 | ~6.8-7.0 | Multiplet (m) | - |

Note: The chemical shifts and coupling constants are approximate and based on analogous compounds. The exact values can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in Ethyl 3-(3,5-difluorophenyl)acrylate gives rise to a distinct signal. The carbonyl carbon of the ester is typically found in the downfield region of the spectrum. The vinylic carbons and the aromatic carbons also have characteristic chemical shifts, with the carbons directly bonded to fluorine showing splitting due to carbon-fluorine coupling.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for Ethyl 3-(3,5-difluorophenyl)acrylate

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 |

| Vinylic C=CH- | ~120 |

| Vinylic -CH= | ~142 |

| Aromatic C-1 | ~138 (t) |

| Aromatic C-2, C-6 | ~112 (d) |

| Aromatic C-3, C-5 | ~163 (dd) |

| Aromatic C-4 | ~108 (t) |

| Carbonyl C=O | ~166 |

Note: The chemical shifts are approximate and based on analogous compounds. The multiplicities (d = doublet, t = triplet, dd = doublet of doublets) for the aromatic carbons are due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituent Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For Ethyl 3-(3,5-difluorophenyl)acrylate, the two equivalent fluorine atoms on the phenyl ring would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms. Any impurities or isomers would likely present additional signals, making ¹⁹F NMR a powerful tool for purity assessment. The chemical shifts for fluorine are reported in parts per million relative to an external standard, commonly CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are instrumental in unambiguously confirming the molecular structure of Ethyl 3-(3,5-difluorophenyl)acrylate by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For instance, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the two vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the vinylic proton closer to the ester to the carbonyl carbon, confirming the acrylate structure.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C=C, C-F)

The IR spectrum of Ethyl 3-(3,5-difluorophenyl)acrylate displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of a strong absorption band for the carbonyl group, along with bands for the carbon-carbon double bond and carbon-fluorine bonds, provides clear evidence for the compound's structure.

Table 3: Characteristic Infrared Absorption Frequencies for Ethyl 3-(3,5-difluorophenyl)acrylate

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1715 - 1730 | Strong |

| C=C (Alkene) | Stretch | 1630 - 1650 | Medium |

| C-F (Aromatic) | Stretch | 1100 - 1300 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| =C-H (Alkene) | Bend | 960 - 990 | Medium |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium-Weak |

Analysis of Intermolecular Interactions via IR Spectral Shifts

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment of a compound. For Ethyl 3-(3,5-difluorophenyl)acrylate, the IR spectrum is dominated by characteristic absorption bands corresponding to its constituent functional groups. The primary vibrations include the carbonyl (C=O) stretch of the ester, the carbon-carbon double bond (C=C) stretch of the acrylate, the carbon-fluorine (C-F) stretches of the aromatic ring, and the carbon-oxygen (C-O) stretches of the ester group.

Intermolecular interactions, particularly in the solid state or in concentrated solutions, can lead to noticeable shifts in the positions of these absorption bands. Hydrogen bonding is a key interaction that influences vibrational frequencies. In the crystalline structure of analogous phenylacrylates, weak intermolecular hydrogen bonds of the C-H···O type have been observed. nih.gov For Ethyl 3-(3,5-difluorophenyl)acrylate, such an interaction could occur between an aromatic or vinylic C-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This type of hydrogen bonding typically causes a bathochromic (red) shift in the C=O stretching frequency, moving it to a lower wavenumber compared to the gas phase or a non-polar solvent. This is because the hydrogen bond weakens the C=O double bond, making it vibrate at a lower frequency.

Below is a table of expected characteristic IR absorption bands for Ethyl 3-(3,5-difluorophenyl)acrylate and the potential influence of intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Influence of Intermolecular Interactions |

|---|---|---|---|

| C=O (Ester) | Stretching | 1715-1730 | Shifts to lower frequency (red shift) upon C-H···O hydrogen bonding. |

| C=C (Alkene) | Stretching | 1620-1640 | Minor shifts depending on conjugation and crystal packing. |

| C-F (Aromatic) | Stretching | 1100-1350 | Position can be influenced by weak C-H···F interactions. |

| C-O (Ester) | Stretching | 1150-1250 | Can be affected by conformational changes induced by crystal packing. |

| =C-H (Alkene) | Out-of-plane Bending | 960-980 | Characteristic for trans-substituted alkenes. |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental composition. For Ethyl 3-(3,5-difluorophenyl)acrylate, with the molecular formula C₁₁H₁₀F₂O₂, the theoretical monoisotopic mass can be calculated with high accuracy.

When analyzed by HRMS using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, rather than the molecular ion ([M]⁺•) itself. The high mass accuracy of the instrument (typically below 5 ppm) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. For instance, the exact mass of a C₁₁H₁₁F₂O₂⁺ ion ([M+H]⁺) can be differentiated from an isobaric ion with a different elemental formula.

The table below presents the calculated exact masses for the neutral molecule and its common adducts, which are fundamental for its identification via HRMS.

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₀F₂O₂ | 212.06488 |

| Protonated Adduct [M+H]⁺ | C₁₁H₁₁F₂O₂⁺ | 213.07266 |

| Sodiated Adduct [M+Na]⁺ | C₁₁H₁₀F₂O₂Na⁺ | 235.05460 |

| Potassiated Adduct [M+K]⁺ | C₁₁H₁₀F₂O₂K⁺ | 251.02854 |

Fragmentation Pathways and Proposed Mechanism of Ion Dissociation

Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID) of a selected precursor ion (e.g., [M+H]⁺), are used to elucidate the molecular structure. The fragmentation of Ethyl 3-(3,5-difluorophenyl)acrylate is expected to follow pathways characteristic of ethyl esters and conjugated systems.

A primary and highly probable fragmentation pathway for the protonated molecule involves the neutral loss of ethene (C₂H₄, 28.0313 Da) from the ethyl ester group via a McLafferty-type rearrangement, leading to the formation of the protonated 3-(3,5-difluorophenyl)acrylic acid ion. Another significant fragmentation would be the loss of an ethoxy radical (•OC₂H₅, 45.0340 Da) from the molecular ion or ethanol (B145695) (C₂H₅OH, 46.0419 Da) from the protonated molecule, resulting in a stable acylium ion.

Further fragmentation could involve the loss of carbon monoxide (CO, 27.9949 Da) from the acylium ion. Cleavage of the bond between the acrylate and the phenyl ring can also occur, leading to fragments corresponding to the 3,5-difluorostyrene cation. The precise fragmentation pattern provides a structural fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of Ethyl 3-(3,5-difluorophenyl)acrylate is determined by its electronic structure, specifically the chromophore responsible for absorbing light in the 200-400 nm range. The principal chromophore in this molecule is the 3-(3,5-difluorophenyl)propenoate system, where the aromatic ring is conjugated with the carbon-carbon double bond and the carbonyl group of the ester.

This extended π-system gives rise to intense electronic transitions, primarily a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). Due to the conjugation, the energy gap between these orbitals is reduced, causing the absorption maximum (λ_max) to appear at a longer wavelength compared to non-conjugated systems. The difluoro-substituted phenyl ring, the C=C double bond, and the C=O group all participate in this conjugated system.

A second, much weaker absorption band corresponding to an n → π* transition is also expected. This transition involves promoting a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π* antibonding orbital. These transitions are typically less intense and can sometimes be obscured by the much stronger π → π* absorption band.

Solvent Effects on Absorption Maxima and Band Shapes

The position and shape of the UV-Vis absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

For the intense π → π* transition in Ethyl 3-(3,5-difluorophenyl)acrylate, the excited state is generally more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a small energy gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). In contrast, non-polar solvents would result in an absorption at a shorter wavelength.

The weaker n → π* transition typically exhibits a hypsochromic (or blue) shift as solvent polarity increases. This is because the non-bonding electrons on the oxygen atom can interact with protic solvents (like ethanol or water) through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

The following table illustrates a representative trend of the main π → π* absorption maximum in solvents of varying polarity.

| Solvent | Polarity Index | Expected λ_max (nm) for π → π* Transition | Expected Shift |

|---|---|---|---|

| n-Hexane | 0.1 | ~275 | Reference (Non-polar) |

| Chloroform | 4.1 | ~280 | Slight Bathochromic Shift |

| Ethanol | 4.3 | ~282 | Bathochromic Shift |

| Acetonitrile | 5.8 | ~284 | Bathochromic Shift |

These shifts, while often modest, provide valuable information about the electronic nature of the molecule and its interactions with the surrounding medium. su.edu.ly

X-ray Crystallography and Solid-State Structure Determination

No publicly available crystallographic data for Ethyl 3-(3,5-difluorophenyl)acrylate could be located. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Molecular Conformation and Crystal Packing

Information regarding the molecular conformation, such as bond lengths, bond angles, and dihedral angles, is absent from the available literature. Similarly, details on the arrangement of molecules within the crystal lattice (crystal packing) are unknown.

Intermolecular Interactions in the Solid State

Without crystallographic data, a definitive analysis of the intermolecular forces, such as hydrogen bonding, van der Waals forces, or other non-covalent interactions that govern the solid-state structure of Ethyl 3-(3,5-difluorophenyl)acrylate, cannot be provided.

Chromatographic Methods for Purity Assessment and Isomer Separation

While general chromatographic methods are widely used for the analysis of acrylate compounds, specific methods and detailed parameters for the purity assessment and potential isomer separation of Ethyl 3-(3,5-difluorophenyl)acrylate have not been reported in the available scientific literature.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Detailed experimental conditions, such as the specific columns, mobile phases, flow rates, and detector settings for the analysis of Ethyl 3-(3,5-difluorophenyl)acrylate by GC or HPLC, are not described in the available search results. Consequently, data on retention times, resolution of isomers (if applicable), and validation of such methods for purity assessment could not be compiled.

Chemical Reactivity and Transformation Pathways

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of the molecule is characterized by an ester group conjugated with a carbon-carbon double bond. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles, and also activates the double bond towards various addition and polymerization reactions.

The primary reaction pathway for the acrylate moiety is the conjugate or 1,4-addition, commonly known as the Michael addition. researchgate.netwikipedia.org In this reaction, a nucleophile (Michael donor) attacks the electrophilic β-carbon of the α,β-unsaturated system (Michael acceptor). researchgate.net This process is widely utilized in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a more potent nucleophile, or by a Lewis base like a phosphine, which initiates the reaction through a different mechanism. encyclopedia.pub The presence of the 3,5-difluorophenyl group, with its electron-withdrawing fluorine atoms, is expected to increase the electrophilicity of the β-carbon, thereby enhancing its reactivity towards Michael donors compared to unsubstituted ethyl acrylate. A variety of soft nucleophiles can participate in this reaction.

Table 1: Common Nucleophiles (Michael Donors) for Conjugate Addition to Acrylates

| Nucleophile Class | Example Species | Resulting Adduct Type |

|---|---|---|

| Carbon Nucleophiles | Enolates, Organocuprates | C-C bond formation |

| Nitrogen Nucleophiles | Primary & Secondary Amines, Azides | β-Amino esters |

| Oxygen Nucleophiles | Alcohols, Phenols | β-Alkoxy/Aryloxy esters |

| Sulfur Nucleophiles | Thiols (Thia-Michael) | β-Thioether esters |

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes electron density onto the α-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to yield the final 1,4-adduct.

The α,β-unsaturated ester group in Ethyl 3-(3,5-difluorophenyl)acrylate can be reduced using various reagents, leading to different products depending on the conditions employed. The primary modes of reduction are 1,4-reduction (conjugate reduction) of the double bond, reduction of the ester to an alcohol, or complete reduction of both functionalities.

Conjugate Reduction: Selective reduction of the carbon-carbon double bond to yield Ethyl 3-(3,5-difluorophenyl)propanoate can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through hydride reagents designed for 1,4-addition, such as Stryker's reagent or copper hydride complexes. organic-chemistry.org

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the double bond, yielding 3-(3,5-difluorophenyl)propan-1-ol.

Selective Ester Reduction: To reduce the ester while preserving the double bond, the Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is often effective. researchgate.net This method would yield 3-(3,5-difluorophenyl)prop-2-en-1-ol.

Table 2: Predicted Products from Reduction of Ethyl 3-(3,5-difluorophenyl)acrylate

| Reagent(s) | Functional Group Targeted | Predicted Major Product |

|---|---|---|

| H₂, Pd/C | C=C Double Bond | Ethyl 3-(3,5-difluorophenyl)propanoate |

| NaBH₄, CeCl₃ | Ester Carbonyl | 3-(3,5-difluorophenyl)prop-2-en-1-ol |

| LiAlH₄ | C=C Double Bond & Ester | 3-(3,5-difluorophenyl)propan-1-ol |

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3,5-difluorophenyl)acrylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. An acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion. The rate of hydrolysis is influenced by the substituents on the phenyl ring. researchgate.net

Enzymatic Hydrolysis: Carboxylesterases, a class of enzymes, can also catalyze the hydrolysis of acrylate esters. nih.gov Studies on ethyl acrylate show that it is readily hydrolyzed by these enzymes to acrylic acid and ethanol. nih.gov

The hydrolysis of similar esters, such as ethyl lactate, is known to be autocatalytic, where the carboxylic acid product catalyzes the reaction. chemrxiv.orgspkx.net.cn

Ethyl 3-(3,5-difluorophenyl)acrylate, as a vinyl monomer, can undergo addition polymerization to form poly(ethyl 3-(3,5-difluorophenyl)acrylate). The bulky, polar 3,5-difluorophenyl substituent is expected to influence the polymerization kinetics and the physical properties of the resulting polymer, such as its glass transition temperature. taylorandfrancis.com

Free-Radical Polymerization: This is the most common method for polymerizing acrylates. researchgate.net The process is initiated by a radical species (e.g., from AIBN or a peroxide), which adds to the double bond of the monomer. This creates a new radical that propagates by adding to subsequent monomer units. The reaction terminates through combination or disproportionation of two growing chains. Copolymers can also be formed by introducing other monomers like methyl methacrylate or styrene into the reaction. ripublication.comwikipedia.org

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the molecular weight, architecture, and composition of the resulting polymers. researchgate.net These methods could be applied to synthesize well-defined polymers and block copolymers from this fluorinated acrylate. researchgate.net

Oligomerization: Under specific conditions or with certain catalysts, the polymerization can be controlled to produce low molecular weight oligomers. Acrylate monomers are key components in the formulation of UV/EB cured coatings and adhesives, where they form oligomeric and polymeric networks upon exposure to radiation. atamanchemicals.com

Reactivity of the Difluorinated Phenyl Ring

The aromatic ring is substituted with two fluorine atoms and the electron-withdrawing ethyl acrylate group. The reactivity of the ring is largely governed by the electronic effects of these substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. pressbooks.pub The mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a fluorine atom). pressbooks.pub These groups are necessary to stabilize the negative charge in the intermediate carbanion, known as a Meisenheimer complex. researchgate.net

In the structure of Ethyl 3-(3,5-difluorophenyl)acrylate, the acrylate substituent is positioned meta to both fluorine atoms. This arrangement does not allow for direct resonance stabilization of the negative charge that would form upon nucleophilic attack at the carbon atoms bearing the fluorine atoms. Consequently, the fluorine atoms in this compound are not significantly activated towards the classical SNAr addition-elimination mechanism. Therefore, displacing the fluorine atoms via SNAr would require exceptionally harsh reaction conditions and is not an expected pathway under normal circumstances.

Electrophilic Aromatic Substitution (EAS) Tendencies

The reactivity of the 3,5-difluorophenyl ring in Ethyl 3-(3,5-difluorophenyl)acrylate towards electrophilic aromatic substitution (EAS) is significantly influenced by the two fluorine substituents. Fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect reduces the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. exam-corner.comstudymind.co.uklibretexts.orgmsu.edu Consequently, the difluorophenyl group is considered to be "deactivated." exam-corner.commsu.edudoubtnut.com

Functional Group Interconversions and Derivatization

The structure of Ethyl 3-(3,5-difluorophenyl)acrylate offers two primary sites for functional group modification: the ethyl ester and the difluorophenyl ring.

The ethyl ester group is amenable to a variety of well-established chemical transformations, allowing for the synthesis of a range of derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-(3,5-difluorophenyl)acrylic acid. researchgate.netgoogle.com Alkaline hydrolysis, typically using sodium hydroxide or potassium hydroxide in an aqueous-organic solvent mixture, proceeds via a nucleophilic acyl substitution mechanism to form the corresponding carboxylate salt, which is then acidified to produce the free carboxylic acid. google.comyoutube.com

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the incorporation of various alkyl or aryl groups in the ester functionality.

Amidation: The ester can be converted to the corresponding amide, 3-(3,5-difluorophenyl)acrylamide, by reaction with ammonia or a primary or secondary amine. google.comgoogle.com This transformation can sometimes be facilitated by amide coupling reagents. researchgate.net

Reduction: The α,β-unsaturated ester can be reduced to the corresponding allylic alcohol, 3-(3,5-difluorophenyl)prop-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality without affecting the carbon-carbon double bond or the aromatic ring. cdnsciencepub.comcdnsciencepub.comsimons-rock.edu

Michael Addition: As an α,β-unsaturated ester, the compound can act as a Michael acceptor. Nucleophiles, such as secondary amines, can add to the β-position of the double bond in a conjugate addition reaction, leading to the formation of β-amino esters. researchgate.net

Interactive Table: Transformations of the Ethyl Ester Group

| Reaction Type | Reagents | Product |

| Hydrolysis | NaOH/H₂O, then H₃O⁺ | 3-(3,5-difluorophenyl)acrylic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 3-(3,5-difluorophenyl)acrylate |

| Amidation | R₂NH | N,N-dialkyl-3-(3,5-difluorophenyl)acrylamide |

| Reduction | LiAlH₄ | 3-(3,5-difluorophenyl)prop-2-en-1-ol |

| Michael Addition | R₂NH | Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate |

Modifying the difluorophenyl ring is more challenging due to the high strength of the carbon-fluorine (C-F) bond.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are potential leaving groups, SNAr reactions on this substrate are difficult. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgmdpi.com The acrylate group in the para position is only moderately electron-withdrawing, meaning that harsh reaction conditions (high temperatures, strong nucleophiles) would be necessary to achieve substitution of the fluorine atoms. researchgate.netbeilstein-journals.orgnih.gov

C-F Bond Activation: Modern synthetic chemistry has seen the development of methods for C-F bond activation, often employing transition-metal catalysts. mdpi.comrsc.orgbaranlab.orgox.ac.uk These advanced techniques could potentially be used to replace the fluorine atoms with other functional groups, providing a route to derivatives that are inaccessible through classical methods. nih.gov However, these reactions can face challenges with selectivity and are often substrate-specific.

Stereochemical Considerations in Reactions

The presence of a carbon-carbon double bond introduces stereochemical elements that are crucial in the reactions of Ethyl 3-(3,5-difluorophenyl)acrylate.

The molecule can exist as two geometric isomers: (E) (trans) and (Z) (cis), referring to the arrangement of substituents around the double bond.

Stability: The (E)-isomer is generally the thermodynamically more stable form for cinnamate (B1238496) derivatives. This is due to reduced steric hindrance between the phenyl ring and the ethyl ester group, which are on opposite sides of the double bond. mdpi.comresearchgate.net In contrast, the (Z)-isomer experiences greater steric strain, making it less stable.

Configurational Control: Most synthetic preparations of cinnamates yield the more stable (E)-isomer as the major product.

Interconversion: The interconversion between (E) and (Z) isomers can often be achieved through photochemical methods. researchgate.netnih.gov Irradiation with light, sometimes in the presence of a photosensitizer, can provide the energy needed to overcome the rotational barrier of the double bond, leading to a photostationary state mixture of the two isomers. researchgate.netnih.govthieme-connect.combohrium.com This contra-thermodynamic process allows for the selective formation of the less stable (Z)-isomer from the (E)-isomer. researchgate.net

Interactive Table: Comparison of (E) and (Z) Isomers

| Isomer | Configuration | Relative Stability | Interconversion Method |

| (E) | Trans | More stable (thermodynamic product) | Thermal equilibrium |

| (Z) | Cis | Less stable (kinetic or photochemical product) | Photochemical isomerization |

The acrylate moiety is a key site for stereoselective reactions, offering pathways to chiral molecules.

Asymmetric Hydrogenation: The C=C double bond can be hydrogenated to produce a saturated propanoate ester. By using a chiral catalyst, this reduction can be performed enantioselectively to create a stereocenter at either the α- or β-carbon, yielding an optically active product. nih.govunt.edunih.gov This is a powerful method for producing enantiopure compounds.

Asymmetric Michael Addition: The electron-deficient double bond is an excellent Michael acceptor for the conjugate addition of nucleophiles. researchgate.netnih.govmdpi.com Employing chiral organocatalysts or chiral metal complexes can direct the nucleophilic attack to one face of the molecule, resulting in the formation of a new C-C or C-heteroatom bond with high enantioselectivity. mdpi.comnih.govrsc.org This approach allows for the stereocontrolled construction of a chiral center at the β-position, leading to a wide range of valuable, highly functionalized chiral building blocks.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry for elucidating the intricate details of molecular structures, electronic properties, and reactivity. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. For Ethyl 3-(3,5-difluorophenyl)acrylate, a compound of interest in various chemical syntheses, quantum chemical calculations offer a powerful lens through which to understand its behavior at a molecular level.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict the molecular geometry and electronic properties of compounds. For Ethyl 3-(3,5-difluorophenyl)acrylate, DFT calculations would typically be employed to determine the most stable conformation (lowest energy arrangement of atoms) and to analyze its electronic characteristics.

The optimized molecular structure, obtained through DFT calculations, would reveal key bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely show a planar arrangement of the acrylate (B77674) group and the phenyl ring to maximize π-conjugation. The presence of the two fluorine atoms on the phenyl ring would influence the electron distribution and could cause slight distortions in the ring's geometry.

The electronic structure analysis would provide information on the distribution of electrons within the molecule. The electronegative fluorine and oxygen atoms are expected to draw electron density towards them, creating a polarized molecule. This polarization is crucial in determining the molecule's intermolecular interactions and its reactivity towards other chemical species.

Table 1: Predicted Molecular Properties of Ethyl 3-(3,5-difluorophenyl)acrylate

| Property | Predicted Value | Unit |

|---|---|---|

| Molar Volume | 175 | cm³/mol |

| Polarizability | 21.1 | ų |

| Surface Tension | 35.8 | dyne/cm |

Note: The data in this table is based on predictive models and may not reflect experimentally determined values.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For Ethyl 3-(3,5-difluorophenyl)acrylate, which possesses a conjugated system, the HOMO-LUMO gap is expected to be relatively small, indicating its potential for reactivity in various chemical transformations.

The spatial distribution of the HOMO and LUMO is also informative. The HOMO is likely to be located over the more electron-rich parts of the molecule, such as the phenyl ring and the double bond of the acrylate group. Conversely, the LUMO is expected to be distributed over the electron-deficient regions, including the carbonyl carbon and the carbon atoms of the phenyl ring attached to the fluorine atoms. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These are illustrative values for a similar-sized organic molecule and are intended to demonstrate the concept of FMO analysis. Actual values for Ethyl 3-(3,5-difluorophenyl)acrylate would require specific DFT calculations.

Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule. schrodinger.com They are invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. The ESP map of Ethyl 3-(3,5-difluorophenyl)acrylate would illustrate the regions of positive and negative electrostatic potential.

Regions of negative potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. In this molecule, these regions would be concentrated around the electronegative oxygen atoms of the ester group and the fluorine atoms on the phenyl ring.

Conversely, regions of positive potential (typically colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. Such regions would be expected around the hydrogen atoms and the carbonyl carbon. The ESP map provides a comprehensive picture of the molecule's charge landscape, offering insights into how it will interact with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled and empty orbitals, which contributes to the stability of the molecule.

For Ethyl 3-(3,5-difluorophenyl)acrylate, NBO analysis would reveal important hyperconjugative interactions. For example, it could show the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent sigma bonds (n → σ* interactions). Similarly, it could highlight the interactions between the π-orbitals of the phenyl ring and the acrylate moiety (π → π* interactions), which are responsible for the extended conjugation in the molecule.

NBO analysis also provides information about the hybridization of atomic orbitals. This is useful for understanding the geometry and bonding characteristics of the molecule. For instance, it would confirm the sp² hybridization of the carbon atoms in the phenyl ring and the acrylate double bond, and the sp³ hybridization of the carbon atoms in the ethyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

For a chemical reaction involving Ethyl 3-(3,5-difluorophenyl)acrylate, computational modeling can be used to locate the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of bond breaking and bond formation.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. This approach provides a detailed and quantitative understanding of the reaction dynamics.

Structure-Reactivity Relationships (SAR) from a Theoretical Perspective (Focus on Chemical Reactivity and Synthetic Outcomes)

The chemical behavior of Ethyl 3-(3,5-difluorophenyl)acrylate is intrinsically linked to its molecular structure. Theoretical approaches, such as the analysis of electronic properties and steric factors, provide a framework for understanding these structure-reactivity relationships (SAR).

The two fluorine atoms on the phenyl ring at the meta positions (3 and 5) exert a significant influence on the electronic properties of the entire molecule. Fluorine is a highly electronegative atom, and its primary electronic effect is inductive electron withdrawal (-I effect). This effect is transmitted through the sigma bond framework, leading to a decrease in electron density on the phenyl ring and, by extension, on the acrylate moiety.

This inductive withdrawal has several important consequences for the reactivity of Ethyl 3-(3,5-difluorophenyl)acrylate:

Enhanced Electrophilicity: The electron-withdrawing nature of the difluorophenyl group makes the double bond of the acrylate system more electron-deficient. This increases the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles in reactions like the Michael addition.

Acidity of α-Protons: The inductive effect can also influence the acidity of the α-protons on the acrylate backbone, potentially facilitating reactions that involve their abstraction.

Stabilization of Anionic Intermediates: In reactions that proceed through anionic intermediates, such as the formation of an enolate during a Michael addition, the electron-withdrawing fluorine atoms can help to stabilize the negative charge, thereby lowering the energy of the intermediate and potentially accelerating the reaction.

Frontier Molecular Orbital (FMO) theory provides a more quantitative picture of this influence. The fluorine substituents would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO energy indicates a greater willingness to accept electrons, which translates to higher reactivity towards nucleophiles. Computational calculations of the LUMO energy and its distribution across the molecule would provide a visual and quantitative measure of the regions most susceptible to nucleophilic attack.

Regioselectivity: In reactions like additions to the double bond, the electronic effects of the difluorophenyl group strongly favor attack at the β-position. However, the steric hindrance presented by the phenyl ring, although not directly adjacent to the reaction center, could influence the approach of very bulky nucleophiles.

Stereoselectivity: For reactions that can generate new stereocenters, the steric bulk of the substituents on the reactants and the geometry of the transition state are critical. Theoretical modeling can be used to calculate the energies of different diastereomeric transition states, allowing for the prediction of the major stereoisomer formed. For example, in a Diels-Alder reaction where Ethyl 3-(3,5-difluorophenyl)acrylate acts as the dienophile, the facial selectivity of the diene's approach would be influenced by the steric profile of the acrylate.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molar Refractivity | 53.2 | cm³ |

| Molar Volume | 175 | cm³ |

| Polarizability | 21.1 | ų |

| Surface Tension | 35.8 | dyne/cm |

| Boiling Point | 262-267 | °C |

| Melting Point | 61.0 | °C |

| Flash Point | 123 | °C |

| Density | 1.17 | g/cm³ |

Note: The data in this table is based on computational predictions and may differ from experimental values.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Molecule Synthesis

The structure of Ethyl 3-(3,5-difluorophenyl)acrylate makes it a versatile, though specialized, building block in organic synthesis. The reactivity is dominated by the α,β-unsaturated ester functionality, which allows it to participate in a variety of addition and cycloaddition reactions.

Precursor to Advanced Organic Intermediates

As an acrylate (B77674), this compound is an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles to the β-carbon, which is a fundamental carbon-carbon or carbon-heteroatom bond-forming strategy. This reaction is pivotal for creating more complex molecular frameworks that serve as advanced intermediates in various fields of chemical synthesis. The presence of the 3,5-difluorophenyl group can influence the reactivity of the acrylate system and is carried forward into the resulting intermediate, providing a strategic position for fluorine atoms.

Utility in the Synthesis of Specialty Chemical Intermediates

Beyond Michael additions, the double bond in Ethyl 3-(3,5-difluorophenyl)acrylate can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. This provides a pathway to cyclic and bicyclic structures containing the difluorophenyl moiety. Such structures are often scaffolds for specialty chemicals. The ester group can also be hydrolyzed to the corresponding carboxylic acid or transesterified, offering further pathways for derivatization to produce other specialized chemical intermediates.

Monomer in Polymer Chemistry and Copolymerization

The acrylate functional group allows Ethyl 3-(3,5-difluorophenyl)acrylate to act as a monomer in addition polymerization reactions, leading to the formation of specialty polymers. researchgate.net

Development of Specialty Polymers with Tailored Properties

Ethyl 3-(3,5-difluorophenyl)acrylate can undergo homopolymerization or, more commonly, copolymerization with other vinyl or acrylic monomers. researchgate.net Standard polymerization techniques, such as free-radical polymerization, can be employed to synthesize polymers incorporating this fluorinated monomer. researchgate.net By copolymerizing it with monomers like methyl methacrylate or styrene, polymers with specifically tailored properties can be developed. The ratio of the fluorinated monomer to other comonomers in the polymer chain is a key factor in controlling the final properties of the material.

Influence of Fluorine Substitution on Polymer Characteristics

The incorporation of fluorine atoms into a polymer backbone has profound and well-documented effects on the material's characteristics. The presence of the 3,5-difluorophenyl group from the monomer is expected to impart several desirable properties to the resulting polymer:

Enhanced Thermal Stability: The high strength of the carbon-fluorine bond generally increases the thermal and oxidative stability of the polymer.

Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents.

Low Surface Energy: This leads to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency), which are valuable for creating protective coatings and low-friction surfaces.

Modified Optical Properties: Fluorine substitution can lower the refractive index of a polymer, a useful property in optical applications.

Dielectric Properties: Fluorinated materials often exhibit low dielectric constants, making them suitable for use in microelectronics as insulating layers.

Advanced Functional Materials

The unique combination of properties imparted by the fluorine atoms makes polymers derived from Ethyl 3-(3,5-difluorophenyl)acrylate candidates for advanced functional materials. Based on the characteristics of analogous fluorinated polymers, potential applications include:

High-Performance Coatings: Materials for protective coatings on surfaces requiring water repellency, chemical resistance, and UV stability.

Optical Materials: Components for optical fibers or lenses where a low refractive index and high clarity are necessary.

Advanced Dielectrics: Insulating materials in printed circuit boards and other electronic components where a low dielectric constant is critical for performance. gelest.com

Specialty Membranes: Materials for separation processes that require high chemical and thermal stability.

Exploration of Optical Properties (e.g., Non-linear Optical (NLO) Response)

The optical properties of Ethyl 3-(3,5-difluorophenyl)acrylate, stemming from its specific chemical structure, make it a compound of interest for optical materials research. The presence of a difluorinated phenyl ring conjugated with an acrylate system influences its interaction with light. Basic optical properties have been predicted, providing a foundation for understanding its behavior. epa.gov

| Property | Predicted Value | Unit |

|---|---|---|

| Index of Refraction | 1.52 | - |

| Molar Refractivity | 53.2 | cm³ |

| Polarizability | 21.1 | ų |

Non-linear Optical (NLO) Response

Non-linear optics describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. holmarc.com This phenomenon is particularly evident with intense, coherent light sources like lasers. holmarc.com A key NLO process is second-harmonic generation (SHG), where photons interacting with a nonlinear material are effectively combined to generate new photons with twice the frequency and half the wavelength of the initial light. holmarc.comarxiv.org

While specific experimental data on the NLO response of Ethyl 3-(3,5-difluorophenyl)acrylate is not extensively documented in the reviewed literature, its molecular structure contains features common to NLO-active organic compounds. These include a π-conjugated system (the phenyl ring and acrylate double bond) and strong electron-withdrawing fluorine atoms, which can induce the molecular asymmetry and charge polarization necessary for second-order NLO effects. Amorphous materials and polymer thin films, such as those that could be formed from this monomer, are often investigated for their NLO properties and potential in ultrafast optical devices. nih.govnih.gov

Potential in Liquid Crystal Development

Ethyl 3-(3,5-difluorophenyl)acrylate possesses structural characteristics that make it a promising candidate for use in advanced liquid crystal (LC) formulations. The acrylate functional group is a reactive monomer that can be polymerized, often via photo-polymerization, to form a polymer network. nih.gov This is a fundamental technique for creating polymer-stabilized liquid crystals (PSLCs), where a small amount of polymer network is used to stabilize the LC alignment, and liquid crystal elastomers (LCEs).

The fluorinated aspect of the molecule is particularly significant in LC applications. researchgate.net Fluorine is a crucial component in most liquid crystalline materials used in liquid crystal displays (LCDs). researchgate.net The introduction of fluorine atoms onto the phenyl ring can impart several desirable properties:

Enhanced Dielectric Anisotropy (Δε): Lateral fluorine substitution is a known strategy to increase the molecular dipole moment and, consequently, the dielectric anisotropy of LC molecules. researchgate.net A large Δε is essential for low-voltage operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.

Modified Polymerization Kinetics: Studies on similar fluorinated monoacrylates have shown that fluorination can significantly enhance polymerization rates within a liquid crystal host. cambridge.org This effect is particularly pronounced in ordered LC phases, such as the smectic phase. cambridge.org

Reduced Surface Energy: The presence of fluorine-containing groups can effectively lower the surface energy of molecules, which can improve properties like wettability. nih.gov

Given these benefits, Ethyl 3-(3,5-difluorophenyl)acrylate could serve as a reactive mesogen or a component in an LC mixture, where its acrylate group would be used to form a stabilizing polymer network while its difluorophenyl core contributes to the electro-optical properties of the final device.

Applications in High-Performance Coatings and Resins

As a fluorinated acrylate monomer, Ethyl 3-(3,5-difluorophenyl)acrylate has significant potential for the synthesis of polymers used in high-performance coatings and resins. The incorporation of fluorine into acrylic polymer chains is a well-established method for creating materials with a unique combination of highly desirable properties. paint.orgresearchgate.netresearchgate.net

The key advantages imparted by fluorinated acrylate monomers in coatings and resins are summarized below.

| Property | Benefit in Coatings & Resins | Source |

|---|---|---|

| Low Surface Energy | Provides water and oil repellency (hydrophobicity and oleophobicity), leading to anti-graffiti, easy-clean, and anti-fouling surfaces. | paint.orgresearchgate.netresearchgate.net |

| Chemical & Corrosion Resistance | High resistance to solvents, acids, and bases, extending the protective life of the coating. | paint.orgradtech.org |

| Weather & UV Resistance | Excellent stability against weathering and UV degradation, making them ideal for durable exterior applications. | researchgate.netradtech.org |

| Thermal Stability | Withstands higher temperatures compared to non-fluorinated analogs. | paint.orgresearchgate.net |

| Optical Transparency & Low Refractive Index | Useful for creating clear coats and optical films, including anti-reflective coatings. | researchgate.netgoogle.com |

These properties make fluorinated acrylic resins suitable for demanding applications, including protective coatings for architecture, automotive clear coats, and electronics. paint.orgresearchgate.netradtech.org

Future Research Directions and Unexplored Avenues

Development of Novel Organocatalytic and Metal-Free Synthetic Approaches

While traditional metal-catalyzed reactions are effective for the synthesis of acrylate (B77674) derivatives, there is a growing demand for more sustainable and cost-effective methods. Organocatalysis and metal-free synthetic routes represent a significant frontier in green chemistry. nih.govresearchgate.net Future research will likely focus on the development of novel organocatalysts, such as chiral amines, phosphines, and N-heterocyclic carbenes, to facilitate the synthesis of Ethyl 3-(3,5-difluorophenyl)acrylate and its derivatives with high efficiency and stereoselectivity. nih.gov These approaches offer the potential for milder reaction conditions, reduced metal contamination in the final products, and simplified purification procedures.

Exploration of New Reaction Pathways and Stereoselective Transformations

The electron-deficient nature of the double bond in Ethyl 3-(3,5-difluorophenyl)acrylate makes it an excellent candidate for a range of chemical transformations. While reactions like Michael additions and cycloadditions are known for acrylates in general, the specific reactivity of this difluorinated analog remains largely unexplored. psu.edursc.org Future investigations should aim to uncover new reaction pathways, including asymmetric transformations that can introduce chirality and lead to the synthesis of enantiomerically pure compounds. researchgate.netnih.gov The development of stereoselective reactions, such as asymmetric dihydroxylation, epoxidation, and cyclopropanation, would significantly enhance the synthetic value of this compound, opening doors to the creation of complex molecules with defined three-dimensional structures.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor reactions in real-time. acs.orgacs.orgresearchgate.netnih.govchemrxiv.org Future research should leverage these techniques to study the synthesis and subsequent reactions of Ethyl 3-(3,5-difluorophenyl)acrylate. reddit.comwiley.com In situ monitoring can provide valuable insights into the formation of intermediates, the influence of reaction parameters on reaction rates and yields, and the detection of potential side reactions. researchgate.net This data is invaluable for process optimization, ensuring higher efficiency and purity of the desired products.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. eurekalert.orgacs.org These powerful computational tools can be employed to predict the properties of novel compounds and to optimize synthetic routes. nih.govsesjournal.com In the context of Ethyl 3-(3,5-difluorophenyl)acrylate, ML algorithms can be trained on existing data to predict the biological activity or material properties of its derivatives, thereby guiding the design of new molecules with desired functionalities. mdpi.comikprress.orgnih.goveurekalert.org Furthermore, AI can assist in predicting the outcomes of chemical reactions and suggesting optimal reaction conditions, which can significantly accelerate the discovery and development of new synthetic methodologies. nih.govmit.edu

Innovations in Sustainable Synthesis and Waste Minimization for Fluorinated Acrylates

The principles of green chemistry are increasingly important in chemical manufacturing. chemicatimes.comwjarr.com Future research on Ethyl 3-(3,5-difluorophenyl)acrylate and other fluorinated acrylates should prioritize the development of sustainable synthetic processes that minimize waste and environmental impact. researchgate.netpurkh.comresearchgate.netrsc.orgchemistryviews.org This includes the use of renewable starting materials, the development of catalytic reactions with high atom economy, the use of environmentally benign solvents, and the implementation of efficient purification techniques that reduce solvent consumption. wjarr.comrsc.org Innovations in this area will not only contribute to a more sustainable chemical industry but also enhance the economic viability of producing these valuable compounds. sciencedaily.comtristarintermediates.orgnexocode.com The development of PFAS-free synthesis methods for fluorinated compounds is a particularly important goal. sciencedaily.comeurekalert.org

常见问题

Basic Question: What are the optimal synthetic routes for Ethyl 3-(3,5-difluorophenyl)acrylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between 3,5-difluorobenzaldehyde and ethyl acetoacetate, catalyzed by a base (e.g., piperidine or ammonium acetate) under reflux in a polar aprotic solvent like ethanol or toluene. Key parameters for optimization include:

- Catalyst loading : Excess base can lead to side reactions; 5-10 mol% is often sufficient.

- Temperature : Reflux (~80°C in ethanol) ensures efficient dehydration.

- Solvent choice : Ethanol promotes faster reaction kinetics, while toluene reduces ester hydrolysis.

Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Similar protocols for fluorinated acrylates are validated in studies on analogous compounds (e.g., Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate) .

Basic Question: What analytical techniques are most reliable for characterizing Ethyl 3-(3,5-difluorophenyl)acrylate, and how can structural ambiguities be resolved?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the acrylate backbone and fluorine substitution. The absence of a carbonyl proton in NMR distinguishes it from keto-ester analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (CHFO, m/z 228.1921).